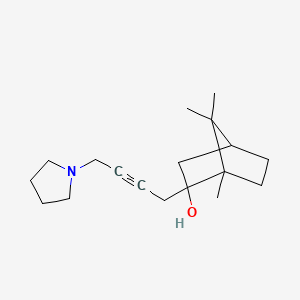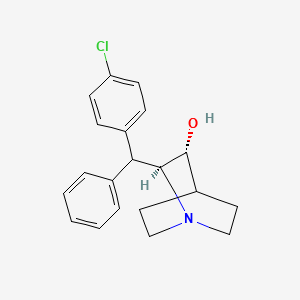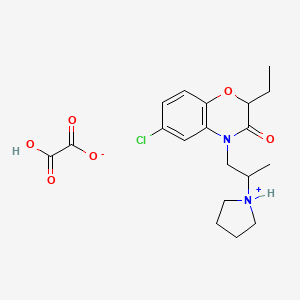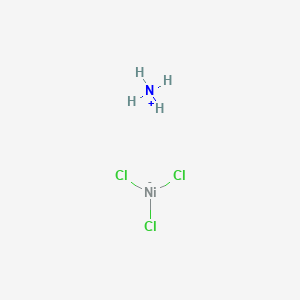
Nickelate(1-), trichloro-, ammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickelate(1-), trichloro-, ammonium, also known as ammonium nickel trichloride, is a chemical compound with the formula Cl3H4NNi. It is a nickel-containing compound that finds applications in various industrial and scientific research fields. This compound is known for its unique properties and reactivity, making it a subject of interest in multiple domains.
準備方法
Synthetic Routes and Reaction Conditions
Nickelate(1-), trichloro-, ammonium can be synthesized through the reaction of nickel chloride with ammonium chloride under controlled conditions. The reaction typically involves dissolving nickel chloride in water and then adding ammonium chloride to the solution. The mixture is then heated to facilitate the formation of the desired compound. The reaction can be represented as follows:
NiCl2+NH4Cl→NH4NiCl3
Industrial Production Methods
In industrial settings, the production of ammonium nickel trichloride involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality. Industrial production methods often focus on optimizing reaction conditions to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Nickelate(1-), trichloro-, ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to lower oxidation state nickel compounds.
Substitution: The chloride ions in the compound can be substituted with other anions or ligands.
Common Reagents and Conditions
Common reagents used in reactions with ammonium nickel trichloride include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) compounds, while reduction reactions may produce nickel(I) compounds.
科学的研究の応用
Nickelate(1-), trichloro-, ammonium has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other nickel compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in electroplating, as a corrosion inhibitor, and in the production of specialty chemicals.
作用機序
The mechanism of action of ammonium nickel trichloride involves its interaction with molecular targets and pathways. The compound can interact with proteins and enzymes, affecting their function and activity. In biological systems, it may influence cellular processes by modulating the activity of metal-dependent enzymes and proteins.
類似化合物との比較
Nickelate(1-), trichloro-, ammonium can be compared with other nickel-containing compounds, such as:
Nickel(II) chloride: Similar in composition but lacks the ammonium ion.
Nickel(III) oxide: A higher oxidation state compound with different reactivity.
Nickel(II) sulfate: Another nickel compound with distinct chemical properties.
The uniqueness of ammonium nickel trichloride lies in its specific combination of nickel and ammonium ions, which imparts unique reactivity and properties compared to other nickel compounds.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties and reactivity make it a valuable subject of study in scientific research and industrial applications
特性
CAS番号 |
24640-21-9 |
|---|---|
分子式 |
Cl3H4NNi |
分子量 |
183.09 g/mol |
IUPAC名 |
azanium;trichloronickel(1-) |
InChI |
InChI=1S/3ClH.H3N.Ni/h3*1H;1H3;/q;;;;+2/p-2 |
InChIキー |
KWJHNBKJKFGGQG-UHFFFAOYSA-L |
正規SMILES |
[NH4+].Cl[Ni-](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
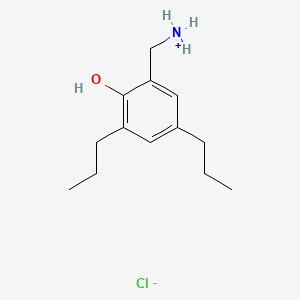
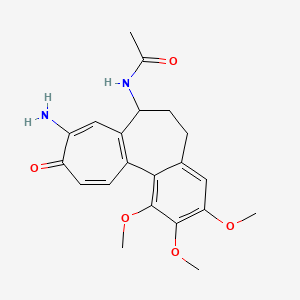
![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
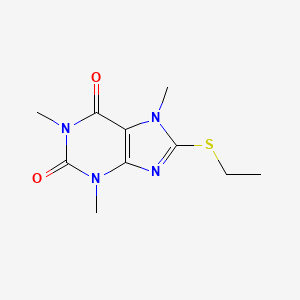
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)

![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B13760569.png)
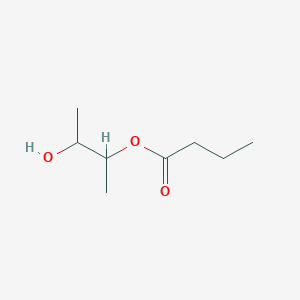
![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
